(2S,3S)-2-decyl-3-pentyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-decyl-3-pentyloxirane is a chiral epoxide compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique three-membered oxirane ring, which imparts high reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-decyl-3-pentyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired (2S,3S) configuration .
Industrial Production Methods
Industrial production of this compound often employs large-scale epoxidation processes using similar catalysts and conditions. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-decyl-3-pentyloxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under mild to moderate conditions to achieve ring-opening reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-2-decyl-3-pentyloxirane has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-decyl-3-pentyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-decyl-3-pentyloxirane: The enantiomer of (2S,3S)-2-decyl-3-pentyloxirane, with similar chemical properties but different biological activities.
(2S,3S)-2,3-butanediol: A related compound with a similar oxirane ring structure but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of long alkyl chains, which impart distinct physical and chemical properties. These features make it valuable in asymmetric synthesis and various industrial applications .
Properties
CAS No. |
61140-92-9 |
---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
(2S,3S)-2-decyl-3-pentyloxirane |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-13-15-17-16(18-17)14-12-6-4-2/h16-17H,3-15H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
WSENOTUQCQONSO-IRXDYDNUSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@@H](O1)CCCCC |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.